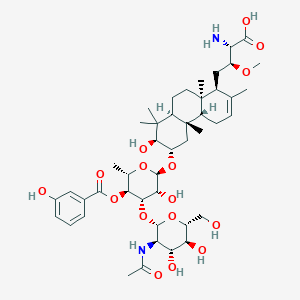

Brasilicardin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C45H68N2O16 |

|---|---|

Molekulargewicht |

893 g/mol |

IUPAC-Name |

(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |

InChI |

InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |

InChI-Schlüssel |

SAZHWKBRJJLWKC-AWWLABOASA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Synonyme |

brasilicardin A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Brasilicardin A

For Researchers, Scientists, and Drug Development Professionals

Brasilicardin A (BraA) is a novel, potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis.[1] Its unique tricyclic diterpenoid glycoside structure and distinct mechanism of action set it apart from clinically used immunosuppressants like cyclosporin A and tacrolimus, making it a promising candidate for further pre-clinical and clinical investigation.[2][3] This document provides a comprehensive overview of the molecular mechanism underlying this compound's immunosuppressive effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Amino Acid Transport System L

The primary mechanism of action of this compound is the inhibition of the large neutral amino acid transporter system L (LAT).[3][4] T-lymphocytes, upon activation, exhibit a high demand for extracellular nutrients, including amino acids, to support their proliferation and effector functions.[4] System L is the major transporter for essential amino acids in activated T-cells.[3] By blocking this transport system, this compound effectively starves the T-cells of crucial amino acids.[4]

This amino acid deprivation triggers a cellular stress response mediated by the General Control Nonderepressible 2 (GCN2) kinase.[4] GCN2 is a sensor for amino acid deficiency. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, which in turn halts the cell cycle progression of T-lymphocytes in the G1 phase, ultimately leading to the observed immunosuppressive effect.[4]

Notably, this mode of action is fundamentally different from that of calcineurin inhibitors like cyclosporin A, which primarily target IL-2 production.[5] this compound does not inhibit IL-2 production, highlighting its distinct and novel mechanism.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) for its immunosuppressive and cytotoxic effects.

Table 1: Immunosuppressive Activity of this compound and Comparators

| Compound | Assay | IC50 | Reference |

| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 µg/mL | [1] |

| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 µg/mL (63.8 nM) | [3][5] |

| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | 0.016 µg/mL | [1] |

| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | 0.04 µg/mL | [1] |

| This compound | Human T-cell Proliferation (CD3/CD28 activation) | 65 nM | [3] |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 | Reference |

| Murine Leukemia L1210 | 1.2 µg/mL | [1] |

| Human Epidermoid Carcinoma KB | Not specified, but cytotoxicity was observed | [1] |

| Human Malignant Glioma LN229 | 0.13 µM | [3] |

Signaling Pathway of this compound-induced Immunosuppression

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound's immunosuppressive action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of action of this compound.

1. Mouse Mixed Lymphocyte Reaction (MLR) Assay

This assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.

-

Cell Preparation: Spleen cells are harvested from two different strains of mice (e.g., BALB/c and C57BL/6). One population of cells (stimulator cells) is treated with mitomycin C to prevent their proliferation while maintaining their ability to present antigens. The other population serves as the responder cells.

-

Co-culture: Responder cells are co-cultured with the mitomycin C-treated stimulator cells in a 96-well plate.

-

Compound Treatment: Various concentrations of this compound, a vehicle control, and positive controls (e.g., Cyclosporin A) are added to the co-cultures.

-

Proliferation Assay: After a set incubation period (typically 4-5 days), the proliferation of the responder T-cells is measured. This is commonly done by adding [3H]-thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter. Alternatively, colorimetric assays like the MTT or WST-1 assay can be used.

-

Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated from the dose-response curve.

2. Amino Acid Uptake Assay

This experiment directly measures the effect of this compound on the function of amino acid transporters.

-

Cell Line: A suitable T-cell line, such as murine CTLL-2 cells, is used.[4]

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with different concentrations of this compound or a vehicle control for a specified duration.

-

Radiolabeled Amino Acid Incubation: A radiolabeled amino acid that is a substrate for System L (e.g., [14C]-Leucine) is added to the cell culture.

-

Uptake Measurement: After a short incubation period, the cells are washed to remove any unincorporated radiolabeled amino acid. The cells are then lysed, and the amount of radioactivity inside the cells is measured using a scintillation counter.

-

Data Analysis: The rate of amino acid uptake is calculated and compared between the treated and untreated cells to determine the inhibitory effect of this compound.

3. Cell Cycle Analysis

This protocol determines the specific phase of the cell cycle at which this compound arrests T-cell proliferation.

-

Cell Culture and Treatment: Murine T-cell lymphocytes (e.g., CTLL-2) are cultured and treated with this compound or a control.[4]

-

Cell Fixation and Staining: After treatment, cells are harvested, washed, and fixed (e.g., with 70% ethanol). The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G1 phase in the this compound-treated group indicates a G1 cell cycle arrest.[4]

Experimental Workflow for Assessing Immunosuppressive Activity

The following diagram outlines the general workflow for evaluating the immunosuppressive properties of a compound like this compound.

Caption: General experimental workflow for immunosuppressive drug discovery.

Conclusion

This compound represents a significant discovery in the field of immunosuppressive agents. Its unique mechanism of action, centered on the inhibition of amino acid transport system L and the subsequent activation of the GCN2-eIF2α pathway, offers a novel therapeutic strategy that is distinct from current clinical standards. The potent immunosuppressive activity, coupled with a different mode of action, underscores the potential of this compound as a lead compound for the development of new therapies for autoimmune diseases and organ transplantation. Further research, particularly in in vivo models, is warranted to fully evaluate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Brasilicardin A from Nocardia brasiliensis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilicardin A is a novel, potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis IFM 0406.[1][2][3] This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound is a unique hybrid metabolite, consisting of a diterpenoid, an amino acid, and saccharide moieties, and features a highly strained anti-syn-anti-fused perhydrophenanthrene skeleton.[1][4][5][6][7][8] Its promising biological activity, coupled with a novel mechanism of action, marks it as a significant lead compound for the development of new immunosuppressive therapies.[6][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the fermentation, biological activity, and cytotoxicity of this compound.

Table 1: Fermentation and Production Data

| Parameter | Value | Reference |

| Producing Strain | Nocardia brasiliensis IFM 0406 | [1][2][3] |

| Fermentation Medium | Glycerol (2.0%), Polypeptone (1.0%), Meat Extract (0.5%) in H₂O, pH 7.0 | [1] |

| Incubation Temperature | 32 °C | [1] |

| Incubation Time | 4 days | [1] |

| Stirring Rate | 250 rpm | [1] |

| Aeration Rate | 150 L/min (in a 150 L jar fermentor) | [1] |

Table 2: Immunosuppressive Activity of this compound

| Assay | IC₅₀ Value (μg/mL) | Comparison Compounds (IC₅₀ μg/mL) | Reference |

| Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 | Cyclosporin A (0.016), Ascomycin (0.04) | [1] |

| Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 | - | [2][3] |

Table 3: Cytotoxicity of this compound Against Human Cell Lines

| Cell Line | IC₅₀ Value (μg/mL) |

| A549 (lung carcinoma) | >10 |

| HT-29 (colon adenocarcinoma) | >10 |

| MCF-7 (breast adenocarcinoma) | >10 |

| P388 (murine leukemia) | 1.25 |

| Data from in vitro toxicity testing, specific reference for this table is from a comparative study mentioned in the abstracts. |

Experimental Protocols

Fermentation of Nocardia brasiliensis IFM 0406

The production of this compound is achieved through submerged fermentation of Nocardia brasiliensis IFM 0406.

Materials:

-

Nocardia brasiliensis IFM 0406 (Deposit No. FERM BP-5498)[1]

-

Fermentation Medium: 2.0% Glycerol, 1.0% Polypeptone, 0.5% Meat Extract in distilled water.

-

150 L Jar Fermentor

Procedure:

-

Prepare the fermentation medium and adjust the pH to 7.0.

-

Sterilize the medium and the fermentor.

-

Inoculate the medium with a seed culture of Nocardia brasiliensis IFM 0406.

-

Incubate the culture at 32 °C for 4 days.[1]

-

Maintain a stirring rate of 250 rpm and an aeration rate of 150 L/min.[1]

-

After the incubation period, harvest the culture broth for extraction.

Extraction and Isolation of this compound

The following protocol outlines the multi-step process for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation Broth

-

Diaion HP-20 resin

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

DEAE-Toyopearl 650M resin

-

CM Toyopearl 650M resin

-

Silica gel

-

ODS column

-

HPLC system

Procedure:

-

Centrifuge the fermentation broth to separate the supernatant from the mycelia.[1]

-

Pass the supernatant through a Diaion HP-20 column.[1]

-

Elute the column with methanol to obtain the MeOH-soluble fraction.[1]

-

Suspend the MeOH-soluble portion in water and partition with chloroform.[1]

-

Subject the aqueous layer to chromatography on a DEAE-Toyopearl 650M column.[1]

-

Further purify the active fractions on a CM Toyopearl 650M column.[1]

-

The resulting active fractions are then subjected to silica gel and ODS column chromatography.

-

Final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.

-

Spectroscopic Analysis: 2D NMR spectroscopy was instrumental in elucidating the relative stereochemistry of the molecule.[1]

-

Chemical Degradation: Methanolysis of this compound yielded the aglycone, methyl α-glucosamine, methyl α-rhamnopyranoside, and methyl 3-hydroxybenzoate, which were identified by comparison with synthetic standards and analysis of their optical rotations.[1]

-

X-ray Crystallography: The absolute stereochemistry of the perhydrophenanthrene skeleton was ultimately confirmed by X-ray analysis of a derivative.[1]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for Immunosuppressive Action

Caption: this compound's immunosuppressive mechanism.

Mechanism of Action

This compound exhibits a novel mechanism of immunosuppressive activity that distinguishes it from established drugs like cyclosporin A and FK506.[1] While cyclosporin A inhibits IL-2 production, this compound does not.[2][3] Instead, its mode of action involves the inhibition of the amino acid transport system L, which is crucial for the uptake of essential amino acids in activated T-cells.[9] This inhibition leads to intracellular amino acid deprivation, which in turn activates the GCN2 kinase.[9] Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of T-cell cycle progression at the G1 phase and ultimately resulting in an immunosuppressive effect.[9]

Conclusion

This compound, a complex natural product from Nocardia brasiliensis, represents a promising new avenue for the development of immunosuppressive drugs. Its unique chemical structure, potent biological activity, and novel mechanism of action make it a compelling target for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of immunosuppressive therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Total Synthesis of Brasilicardins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Yoshimura/Tanino Synthesis of this compound [organic-chemistry.org]

- 9. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Elucidating the Complex Architecture of Brasilicardin A: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilicardin A, a metabolite isolated from the actinomycete Nocardia terpenica (formerly Nocardia brasiliensis), is a potent immunosuppressive agent with a novel mode of action.[1][2][3] Its intricate molecular structure, a unique hybrid of a diterpenoid, an amino acid, and a disaccharide, presented a formidable challenge for structural elucidation.[4][5] This technical guide provides a comprehensive overview of the methodologies employed to determine the planar structure and absolute stereochemistry of this compound, from advanced spectroscopic techniques to chemical degradation and X-ray crystallography. The successful elucidation serves as a case study in the power of combining multiple analytical methods to characterize complex natural products.

Initial Characterization and Planar Structure Determination

The journey to define the structure of this compound began with fundamental analytical techniques. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula as C45H68N2O16.[1] Subsequent analysis of 1D ¹H and ¹³C NMR spectra provided the initial census of atoms, revealing the presence of carbonyls (amide, ester, carboxyl), olefins, and numerous oxygenated carbons, hinting at the molecule's complexity.[1]

The complete connectivity was pieced together using a suite of 2D NMR experiments, primarily COSY, HMQC, and HMBC. These experiments allowed for the assembly of the three core components: the anti/syn/anti-perhydrophenanthrene diterpene core, the disaccharide chain composed of L-rhamnose and N-acetyl-D-glucosamine, and a unique N-terminal amino acid moiety.[1][4] HMBC (Heteronuclear Multiple Bond Correlation) was particularly crucial for connecting these disparate fragments, as illustrated in the diagram below.

Elucidation of Stereochemistry

Determining the three-dimensional arrangement of this compound's numerous stereocenters required a multi-pronged approach, combining NMR, chemical degradation, and chiroptical methods.

Relative Stereochemistry

The relative configurations within the molecule were established primarily through NMR techniques.

-

Perhydrophenanthrene Core: The challenging anti/syn/anti fusion of the tricyclic diterpenoid skeleton was deduced from a series of ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.[1] Key spatial correlations, such as those between H-1b/Me-21, H-3/Me-20, and H-5/Me-22, confirmed the specific chair and boat conformations of the rings and the relative orientations of their substituents.[1]

-

Amino Acid Moiety: The relative stereochemistry between C-16 and C-17 of the amino acid side chain was determined to be erythro. This assignment was based on the small proton-proton coupling constant (J16,17 = 2.6 Hz) observed between the two centers.[1]

Absolute Stereochemistry

The absolute configuration of each chiral center was determined through a series of discrete experiments targeting different parts of the molecule.

-

Sugar Moieties: The absolute configurations of the two sugars were determined by chemical degradation. Acidic methanolysis of this compound cleaved the glycosidic bonds, yielding the aglycone and the individual methyl glycosides.[1] The isolated sugars were identified as D-glucosamine and L-rhamnose by comparing their specific optical rotations to those of authentic standards.[1]

-

Aglycone Core & Amino Acid: The absolute stereochemistry of the aglycone was solved using a combination of Mosher's method and the CD exciton chirality method.

-

C-17 Configuration (Mosher's Method): The aglycone was converted into its (S)- and (R)-MTPA amides. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons near the C-17 center, the absolute configuration at C-17 was unequivocally assigned as S.[1]

-

C-2/C-3 Configuration (CD Exciton Chirality): The 1,2-diol at C-2 and C-3 was derivatized to form a bis(4-dimethylaminobenzoate). The resulting derivative exhibited a positive split Cotton effect in its circular dichroism (CD) spectrum. According to the exciton chirality rules, this positive couplet indicated a clockwise spatial arrangement of the two chromophores, allowing the assignment of the 2S, 3S configuration.[1]

-

-

Final Confirmation by X-ray Crystallography: The absolute stereostructure of the entire molecule, as deduced from the combination of NMR and CD data, was ultimately confirmed by single-crystal X-ray analysis of a p-bromobenzoate derivative of the aglycone.[1]

The logical flow of this comprehensive stereochemical analysis is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data that underpinned the structural assignment of this compound.

Table 1: Selected NMR Spectroscopic Data for this compound (in CD₃OD)[1]

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (H to C) |

| 1 | 42.1 | 2.51, m | C-2, C-5, C-9, C-10, C-21 |

| 2 | 75.9 | 3.88, d (2.8) | C-1, C-3, C-4, C-19, C-20 |

| 3 | 77.5 | 4.10, d (2.8) | C-2, C-4, C-5, C-19, C-20 |

| 4 | 36.8 | - | - |

| 5 | 52.3 | 1.88, d (11.6) | C-1, C-3, C-4, C-6, C-7, C-9, C-10, C-21, C-22 |

| 6 | 79.1 | 3.95, dd (11.6, 4.4) | C-5, C-7, C-8, C-10 |

| 16 | 75.8 | 4.05, d (2.6) | C-15, C-17, C-18, 16-OMe |

| 17 | 81.2 | 3.19, d (2.6) | C-15, C-16, C-18 |

| 1' | 102.4 | 4.75, d (1.5) | C-6, C-2', C-3', C-5' |

| 1'' | 101.9 | 4.50, d (8.4) | C-4', C-2'', C-3'', C-5'' |

Table 2: Specific Optical Rotation Data[1]

| Compound | Specific Rotation [α]D | Conditions |

| This compound (1) | +15.0° | c 0.50, MeOH |

| Methyl α-D-glucosaminide (3) | +49° | c 0.10, H₂O |

| Methyl α-L-rhamnopyranoside (4) | -39° | c 0.10, H₂O |

Key Experimental Protocols

The following sections provide generalized protocols for the key experiments used in the structure elucidation of this compound.

Acid Methanolysis for Glycoside Cleavage

This procedure is used to cleave glycosidic bonds to isolate the constituent sugars and the aglycone for further analysis.

-

Reaction Setup: Dissolve the glycosylated natural product (e.g., 5-10 mg of this compound) in 1-2 mL of 5% HCl in anhydrous methanol in a sealed reaction vial.

-

Heating: Heat the reaction mixture at 80-90 °C for 4-8 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., silver carbonate or an anion exchange resin).

-

Extraction: Filter the mixture to remove salts and evaporate the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). The aglycone will typically partition into the organic layer, while the methyl glycosides will remain in the aqueous layer.

-

Purification: Purify the aglycone and the separated sugars using appropriate chromatographic techniques (e.g., silica gel chromatography for the aglycone, HPLC for the sugars). The absolute configuration of the sugars is then determined by comparing their optical rotation with known standards.[1][6][7][8]

Mosher's Method (MTPA Amide/Ester Analysis)

This NMR-based method is used to determine the absolute configuration of chiral secondary alcohols or amines.[9]

-

Sample Preparation: Dry two separate NMR tubes rigorously. In each tube, dissolve the substrate containing the chiral alcohol/amine (e.g., 1-2 mg of the this compound aglycone) in ~0.5 mL of a dry deuterated solvent (e.g., pyridine-d₅ or CDCl₃).

-

Reagent Addition: To one tube, add ~1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the second tube, add ~1.2 equivalents of (S)-(+)-MTPA-Cl. A small amount of a catalyst like DMAP can be added if using MTPA acid instead of the acid chloride.[10][11]

-

Reaction: Seal the tubes and allow the reactions to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or ¹H NMR.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the resulting (S)-MTPA and (R)-MTPA diastereomeric derivatives.

-

Data Analysis: Assign the proton signals for both diastereomers, focusing on the substituents on either side of the chiral center. Calculate the chemical shift difference (Δδ = δS - δR) for each pair of assigned protons. By applying the established conformational model for MTPA derivatives, the distribution of positive and negative Δδ values reveals the absolute configuration of the carbinol/amino center.[1]

CD Exciton Chirality Method

This chiroptical technique determines the absolute stereochemistry of molecules containing two or more interacting chromophores, such as a 1,2-diol.[12][13]

-

Derivatization: The substrate must be derivatized to introduce two suitable chromophores. For a 1,2-diol like that in this compound, the hydroxyl groups are acylated with a chromophoric acyl chloride (e.g., p-dimethylaminobenzoyl chloride) in the presence of a base (e.g., pyridine, DMAP) to form a bis(benzoate) derivative.

-

Purification: Purify the resulting derivative by chromatography to remove excess reagents and byproducts.

-

CD Spectroscopy: Dissolve the purified derivative in a suitable transparent solvent (e.g., methanol, acetonitrile). Record the circular dichroism (CD) spectrum across the absorption range of the introduced chromophore.

-

Analysis: An interaction (exciton coupling) between the two chromophores will result in a "split" CD signal with two bands of opposite sign, known as a Cotton effect. A positive exciton couplet (positive first Cotton effect at longer wavelength, negative second at shorter wavelength) indicates a clockwise spatial orientation of the electric transition dipole moments of the two chromophores. A negative couplet indicates a counter-clockwise orientation. This orientation is then directly related to the absolute configuration of the stereocenters bearing the chromophores.[1][14]

Single-Crystal X-ray Crystallography

This is the definitive method for determining the three-dimensional structure of a crystalline molecule.[15][16]

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the analyte or a suitable derivative. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion from a highly purified sample. For this compound, a heavy-atom derivative (p-bromobenzoate) was used to facilitate structure solution.[1]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is irradiated with a monochromatic X-ray beam and rotated. The instrument records the positions and intensities of the thousands of diffracted X-ray reflections.[5]

-

Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods for heavy-atom derivatives) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined model provides precise atomic coordinates, bond lengths, and angles, unambiguously defining the complete molecular structure and absolute stereochemistry.[17]

The overall strategy for the elucidation of this compound is summarized in the workflow below.

Conclusion

The structural elucidation of this compound stands as a testament to the necessity of a multifaceted analytical approach in modern natural product chemistry. No single technique would have been sufficient to unravel its complex stereochemistry. The synergistic application of advanced 2D NMR for establishing connectivity and relative stereochemistry, classical chemical methods for determining the configuration of the sugar units, and modern chiroptical and crystallographic techniques for assigning the absolute configuration of the aglycone provided a complete and unambiguous picture of this intricate molecule. This detailed structural knowledge is fundamental for ongoing research into its biological activity and the development of novel immunosuppressive agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. For a Correct Application of the CD Exciton Chirality Method: The Case of Laucysteinamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologic.net [biologic.net]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. rigaku.com [rigaku.com]

- 17. researchgate.net [researchgate.net]

The Architecture of Immunity: A Technical Guide to the Biosynthesis of Brasilicardin A in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular machinery responsible for the biosynthesis of Brasilicardin A, a potent immunosuppressant with a unique mode of action. Produced by the actinomycete Nocardia terpenica (formerly known as Nocardia brasiliensis), this complex natural product holds significant promise for therapeutic applications. This document provides a comprehensive overview of the biosynthetic gene cluster, the proposed enzymatic pathway, quantitative production data, and detailed experimental protocols relevant to the study of this compound.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the bra cluster. Initially identified as a set of eleven genes (bra1-11), the cluster has been expanded to include bra0 and bra12, bringing the total to thirteen genes essential for the production of the final molecule.[1][2] These genes are organized in a contiguous region of the Nocardia terpenica genome and their coordinated expression is crucial for the assembly of the complex this compound structure.[3][4]

The bra genes encode a suite of enzymes that catalyze the intricate steps of the biosynthetic pathway, from the formation of the diterpenoid core to the attachment of sugar moieties and an amino acid residue. A summary of the genes and their putative functions is presented in Table 1.

| Gene | Proposed Function | Reference(s) |

| bra0 | Dioxygenase, involved in methoxylation | [1] |

| bra1 | Geranylgeranyl diphosphate synthase (GGPPS) | [4] |

| bra2 | Terpene cyclase | [4] |

| bra3 | Cytochrome P450 monooxygenase | [4] |

| bra4 | Cytochrome P450 monooxygenase | [4] |

| bra5 | Cytochrome P450 monooxygenase | [4] |

| bra6 | Glycosyltransferase | [4] |

| bra7 | Acyltransferase | [4] |

| bra8 | N-acetylglucosaminyltransferase | [1] |

| bra9 | Aminotransferase | [4] |

| bra10 | Methyltransferase | [4] |

| bra11 | Thioesterase | [4] |

| bra12 | SARP-like transcriptional activator | [1][3] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic modifications to yield the final complex structure. The pathway can be broadly divided into three key stages: formation of the diterpenoid core, glycosylation, and tailoring reactions.

The diterpenoid backbone is synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in Nocardia.[2] The enzyme geranylgeranyl diphosphate synthase (GGPPS), encoded by bra1, catalyzes the condensation of IPP and DMAPP to form geranylgeranyl diphosphate (GGPP), the direct precursor to the diterpene core.[4] A terpene cyclase, encoded by bra2, then facilitates the complex cyclization of GGPP to form the characteristic tricyclic perhydrophenanthrene skeleton of the brasilicardins.[4]

Following the formation of the core structure, a series of post-cyclization modifications occur, including oxidations catalyzed by cytochrome P450 monooxygenases (bra3, bra4, bra5).[4] Subsequently, glycosylation events, catalyzed by glycosyltransferases (bra6 and bra8), attach L-rhamnose and N-acetylglucosamine moieties to the diterpenoid scaffold.[1][4] The final steps involve the attachment of a 3-hydroxybenzoate moiety and an amino acid, followed by further tailoring reactions such as methylation and acylation, to yield this compound.[4]

The transcriptional activator Bra12 plays a crucial role in regulating the expression of the entire bra gene cluster, ensuring the coordinated production of the biosynthetic enzymes.[1][3]

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data on Brasilicardin Production

The native producer, Nocardia terpenica, produces this compound in very low amounts, typically around 0.2 mg/L, which has hampered its extensive study and development.[2] To overcome this limitation, heterologous expression of the bra gene cluster in more tractable actinomycete hosts has been successfully employed. This approach not only facilitates a safer production process (as N. terpenica is a BSL-2 pathogen) but also allows for metabolic engineering to enhance product titers.

Significant improvements in the production of Brasilicardin intermediates have been achieved through heterologous expression in Streptomyces griseus. By optimizing the fermentation medium and overexpressing the transcriptional activator bra12, researchers have dramatically increased the yields of Brasilicardin C and Brasilicardin E.

| Compound | Host Strain | Production Titer (mg/L) | Reference(s) |

| This compound | Nocardia terpenica IFM 0406 (native) | 0.2 | [2] |

| Brasilicardin C | S. griseus (engineered with bra cluster) | 1347 | [2] |

| Brasilicardin E | S. griseus (engineered with bra cluster) | 1151 | [2] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Gene Cluster

This protocol describes the general workflow for transferring the bra BGC from Nocardia terpenica into a heterologous host, such as Amycolatopsis japonicum or Streptomyces griseus, for production of Brasilicardin congeners.

Figure 2. Workflow for heterologous expression.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Nocardia terpenica using established protocols for actinomycetes, which may involve lysozyme treatment and phenol-chloroform extraction.

-

Fosmid Library Construction: The genomic DNA is sheared and size-selected to construct a fosmid library in a suitable vector, such as pCC1FOS. This library is then packaged into lambda phages and used to infect an E. coli host.

-

Library Screening: The E. coli library is screened by PCR using primers specific for key genes within the bra cluster (e.g., bra1 or bra2) to identify clones containing the desired BGC.

-

Fosmid Isolation and Transfer: The fosmid containing the complete bra gene cluster is isolated from the positive E. coli clone. This fosmid is then transferred into a suitable heterologous actinomycete host, such as Amycolatopsis japonicum or Streptomyces griseus, via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Selection and Fermentation: Exconjugants are selected on appropriate antibiotic-containing media. Positive clones are then cultivated in a suitable production medium to induce the expression of the heterologous bra gene cluster.

-

Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the produced Brasilicardin congeners.

Gene Disruption in Nocardia terpenica

Gene disruption experiments are crucial for confirming the involvement of a specific gene in the biosynthesis of a natural product. This protocol outlines the general steps for creating a gene knockout mutant in Nocardia.

Methodology:

-

Construction of a Disruption Cassette: A disruption cassette is constructed containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target bra gene.

-

Vector Construction: The disruption cassette is cloned into a suitable delivery vector that cannot replicate in Nocardia (a suicide vector).

-

Transformation: The disruption vector is introduced into Nocardia terpenica via protoplast transformation or conjugation.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR analysis of genomic DNA from the mutants.

-

Phenotypic Analysis: The resulting gene knockout mutant is then cultivated under production conditions, and its metabolic profile is compared to that of the wild-type strain using HPLC-MS to confirm the loss of Brasilicardin production or the accumulation of a specific intermediate.

Enzymatic Assays

To characterize the function of individual enzymes in the this compound pathway, in vitro enzymatic assays are performed with purified recombinant proteins.

Methodology:

-

Gene Cloning and Protein Expression: The coding sequence of a target bra gene is amplified by PCR and cloned into an expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag). The recombinant protein is then overexpressed in a suitable host like E. coli.

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzymatic Reaction: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors). For example, for the GGPPS enzyme (Bra1), the substrates would be IPP and DMAPP.

-

Product Analysis: The reaction products are extracted and analyzed by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or HPLC-MS to identify the enzymatic product and determine the enzyme's activity and substrate specificity.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product research. The identification and characterization of the bra gene cluster have not only provided fundamental insights into the assembly of this complex molecule but have also paved the way for its sustainable production through heterologous expression and metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives. Further investigation into the enzymatic mechanisms and regulatory networks governing this pathway will undoubtedly unlock new opportunities for the generation of novel immunosuppressive agents with improved pharmacological properties.

References

- 1. The Immunosuppressant Brasilicardin: Determination of the Biosynthetic Gene Cluster in the Heterologous Host Amycolatopsis japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning of the gene cluster responsible for the biosynthesis of this compound, a unique diterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Brasilicardin A: A Technical Guide to its Novel Derivatives and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilicardin A (BraA), a structurally complex diterpene glycoside isolated from the actinomycete Nocardia brasiliensis, has emerged as a promising immunosuppressive agent with a novel mechanism of action.[1] Unlike calcineurin inhibitors such as cyclosporin A and tacrolimus, this compound exerts its effects by targeting the L-type amino acid transporter (LAT1), thereby inducing amino acid deprivation in T-lymphocytes.[1] This unique mode of action, coupled with its potent immunosuppressive activity and low toxicity profile, has positioned this compound as a compelling candidate for further drug development. This technical guide provides an in-depth overview of the biological activity of novel this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Data Presentation: Biological Activity of this compound and its Derivatives

The following tables summarize the quantitative data on the immunosuppressive and cytotoxic activities of this compound and its key derivatives. The data is compiled from various studies to provide a comparative overview.

Table 1: Immunosuppressive Activity of this compound and its Derivatives

| Compound | Assay | Cell Line/System | IC50 | Reference |

| This compound | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.07 µg/mL | [2] |

| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.016 µg/mL | [2] |

| Ascomycin | Mixed Lymphocyte Reaction (MLR) | Mouse splenocytes | 0.04 µg/mL | [2] |

| This compound | T-cell Proliferation | Human CD3+ T-cells | 65 nM | |

| Brasilogue (Simplified Analogue) | T-cell Proliferation | Human T-cells | No activity observed | [3] |

| Complex Analogue | T-cell Proliferation | IL-2-dependent CTLL-2 cells | No activity observed |

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | Cell Type | IC50 | Reference |

| This compound | L1210 | Murine leukemia | 1.2 µg/mL | [2] |

| This compound | KB | Human epidermoid carcinoma | 1.3 µg/mL | [2] |

| This compound | P388/ADM | Adriamycin-resistant murine leukemia | 0.22 µg/mL | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.

Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay is a standard method to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.

Methodology:

-

Preparation of Responder and Stimulator Cells:

-

Isolate splenocytes from two genetically distinct mouse strains (e.g., BALB/c and C57BL/6).

-

Treat the stimulator splenocytes (C57BL/6) with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with RPMI-1640 medium.

-

-

Co-culture:

-

In a 96-well plate, co-culture responder splenocytes (BALB/c, 2 x 10^5 cells/well) with the mitomycin C-treated stimulator splenocytes (4 x 10^5 cells/well).

-

Add serial dilutions of the test compounds (this compound derivatives) or vehicle control to the wells.

-

-

Proliferation Assay:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

T-cell Proliferation Assay (Anti-CD3/CD28 Stimulation)

This assay measures the ability of a compound to inhibit T-cell proliferation induced by the activation of the T-cell receptor (TCR) and co-stimulatory pathways.

Methodology:

-

Isolation of T-cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

-

T-cell Stimulation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) overnight at 4°C. Wash the plate with PBS.

-

Add the purified T-cells (1 x 10^5 cells/well) to the coated wells.

-

Add soluble anti-CD28 antibody (2 µg/mL) and serial dilutions of the test compounds or vehicle control.

-

-

Proliferation Measurement:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring [3H]-thymidine incorporation as described in the MLR protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation and determine the IC50 values.

-

Amino Acid Uptake Assay

This assay directly measures the inhibition of amino acid transport into cells, which is the primary mechanism of action of this compound.

Methodology:

-

Cell Culture:

-

Culture a suitable T-cell line (e.g., CTLL-2) in complete RPMI-1640 medium.

-

-

Amino Acid Deprivation and Compound Treatment:

-

Wash the cells and resuspend them in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with serial dilutions of the test compounds or vehicle control for a predetermined time (e.g., 30 minutes).

-

-

Amino Acid Uptake Measurement:

-

Add a radiolabeled amino acid substrate of the L-type amino acid transporter (e.g., [14C]-Leucine) to the cell suspension.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Stop the uptake by adding ice-cold buffer and rapidly filtering the cells through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of amino acid uptake and determine the IC50 values.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in T-cells.

Experimental Workflow for Screening this compound Derivatives

Caption: Experimental workflow for screening this compound derivatives.

Conclusion

This compound and its derivatives represent a promising new class of immunosuppressive agents with a distinct mechanism of action. The data and protocols presented in this guide offer a framework for the continued investigation and development of these compounds. Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship, which will be crucial for optimizing the therapeutic potential of this novel class of immunomodulators. The visualization of the signaling pathway and experimental workflow provides a clear conceptual basis for both mechanistic studies and drug discovery efforts in this area.

References

Brasilicardin A: A Technical Guide to a Novel Natural Immunosuppressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilicardin A is a natural diterpene glycoside with potent immunosuppressive properties, first isolated from the actinomycete Nocardia brasiliensis IFM 0406.[1] Its unique chemical structure, featuring a complex tricyclic diterpene skeleton, distinguishes it from clinically established immunosuppressants like cyclosporin A and tacrolimus. More importantly, this compound exhibits a novel mechanism of action, targeting the cellular amino acid transport system, which presents a promising new avenue for the development of immunosuppressive therapies with potentially improved safety profiles.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative immunosuppressive and cytotoxic data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of Amino Acid Transport and Induction of the Integrated Stress Response

The immunosuppressive activity of this compound stems from its ability to inhibit the L-type amino acid transporter system (specifically LAT1), which is crucial for the uptake of essential amino acids in activated T-lymphocytes.[3] This inhibition leads to intracellular amino acid deprivation, triggering the Integrated Stress Response (ISR) pathway.

The key steps in this compound's mechanism of action are:

-

Inhibition of the L-type Amino Acid Transporter (LAT1): this compound potently blocks the uptake of essential amino acids, such as leucine, into T-cells.[3]

-

Amino Acid Deprivation: The blockade of amino acid import leads to a state of cellular amino acid starvation.

-

Activation of GCN2 Kinase: The accumulation of uncharged tRNAs, a hallmark of amino acid deficiency, activates the General Control Nonderepressible 2 (GCN2) kinase.

-

Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).

-

Inhibition of Protein Synthesis and Cell Cycle Arrest: Phosphorylated eIF2α leads to a global attenuation of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing the proliferation of activated T-cells.[4]

This distinct mechanism of action, which does not involve the inhibition of calcineurin or mTOR pathways like conventional immunosuppressants, suggests that this compound may have a different side-effect profile and could be effective in patient populations resistant to current therapies. Notably, this compound has been shown to not inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, further distinguishing its mode of action from calcineurin inhibitors like cyclosporin A.[5]

Figure 1: Signaling pathway of this compound's immunosuppressive action.

Quantitative Data on Immunosuppressive Activity and Cytotoxicity

The immunosuppressive potency of this compound has been quantified in various in vitro assays. The following tables summarize the available IC50 data, providing a comparative perspective against other immunosuppressants and its cytotoxic profile.

Table 1: In Vitro Immunosuppressive Activity of this compound and Other Immunosuppressants

| Compound | Assay | Cell Type | IC50 | Reference |

| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.057 µg/mL (63.8 nM) | [1][3][6] |

| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.15 µg/mL | [3][6] |

| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | 0.04 µg/mL | [7] |

| This compound | Human CD3+ Cell Proliferation | Human T-Cells | 65 nM | [3][6] |

| Cyclosporin A | Human CD3+ Cell Proliferation | Human T-Cells | >100 nM | [3] |

Table 2: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 | Reference |

| Jurkat | Human T-cell leukemia | <5 µM | [6] |

| LN229 | Human malignant glioma | 0.13 µM | [3][6] |

| L1210 | Murine leukemia | 1.2 µg/mL | [7] |

| KB | Human epidermoid carcinoma | 1.3 µg/mL | [7] |

| P388/ADM | Adriamycin-resistant murine leukemia | 0.22 µg/mL | [7] |

| 3T3 | Mouse fibroblast | >5 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive activity and mechanism of action of this compound.

Mouse Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

-

Cell Preparation:

-

Responder cells: Prepare a single-cell suspension of splenocytes from BALB/c mice.

-

Stimulator cells: Prepare a single-cell suspension of splenocytes from C57BL/6 mice. Treat these cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to render them non-proliferative, then wash three times with RPMI-1640 medium.

-

-

Assay Setup:

-

In a 96-well flat-bottom plate, add 1 x 10^5 responder cells and 1 x 10^5 stimulator cells per well in a final volume of 200 µL of RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement:

-

Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Amino Acid Uptake Inhibition Assay

This assay measures the direct inhibitory effect of this compound on amino acid transport into cells.

-

Cell Culture: Culture CTLL-2 cells in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL IL-2.

-

Amino Acid Starvation: Prior to the assay, wash the cells and incubate them in an amino acid-free medium for 1-2 hours.

-

Uptake Assay:

-

Resuspend the starved cells in a buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add serial dilutions of this compound and incubate for a short period (e.g., 10-15 minutes).

-

Initiate the uptake by adding a radiolabeled amino acid substrate of LAT1 (e.g., [3H]-Leucine) at a final concentration of 1-5 µM.

-

After a defined incubation time (e.g., 1-5 minutes), stop the uptake by adding ice-cold HBSS and rapidly filtering the cells through a glass fiber filter.

-

Wash the filters with ice-cold HBSS to remove extracellular radiolabel.

-

-

Measurement and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value for the inhibition of amino acid uptake.

Western Blot Analysis for GCN2 and eIF2α Phosphorylation

This method is used to detect the activation of the GCN2/eIF2α pathway in response to this compound treatment.

-

Cell Treatment and Lysis:

-

Treat CTLL-2 or Jurkat cells with this compound (at a concentration around its IC50 for proliferation) for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for phosphorylated GCN2, total GCN2, phosphorylated eIF2α, and total eIF2α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Experimental workflow for target identification of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product-derived immunosuppressants. Its potent activity, coupled with a unique mechanism of action centered on the inhibition of amino acid transport, offers a compelling rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs in the treatment of autoimmune diseases and the prevention of organ transplant rejection. The lower toxicity profile compared to some existing immunosuppressants further enhances its appeal as a lead compound for the development of next-generation immunomodulatory drugs.

References

- 1. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Tricyclic Diterpenoid Core of Brasilicardin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilicardin A, a potent immunosuppressive agent isolated from the actinomycete Nocardia brasiliensis (later reclassified as Nocardia terpenica), possesses a unique and complex chemical architecture. At its heart lies a rigid tricyclic diterpenoid core with an unusual trans-syn-trans ring fusion, a feature that distinguishes it from the more common steroid-like trans-anti-trans systems. This core is further embellished with a disaccharide moiety and an amino acid residue, contributing to its significant biological activity. This technical guide provides an in-depth exploration of the structural elucidation of this compound's core, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.

The Tricyclic Diterpenoid Structure

The foundational structure of this compound is a perhydrophenanthrene skeleton. Extensive spectroscopic analysis, including 2D NMR techniques, revealed the intricate connectivity and relative stereochemistry of this core. The absolute stereochemistry was definitively established through X-ray crystallographic analysis of a derivative.

Spectroscopic Data

The structural elucidation of this compound heavily relied on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the tricyclic core and its immediate substituents, as reported in the literature.

Table 1: ¹H NMR Data of this compound (CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1a | 1.25 | m | |

| 1b | 1.95 | m | |

| 2 | 5.38 | d | 10.3 |

| 3 | 5.10 | d | 10.3 |

| 5 | 1.60 | m | |

| 6a | 1.45 | m | |

| 6b | 1.80 | m | |

| 7 | 3.65 | m | |

| 9 | 1.55 | m | |

| 11 | 5.40 | br s | |

| 12 | 2.10 | m | |

| 14 | 2.30 | m | |

| 15a | 2.20 | m | |

| 15b | 2.50 | m | |

| 16 | 3.81 | d | 2.6 |

| 17 | 3.45 | d | 2.6 |

| 19 | 0.95 | s | |

| 20 | 0.90 | s | |

| 21 | 1.05 | s | |

| 22 | 0.85 | d | 6.5 |

| 23 | 1.70 | s | |

| 16-OMe | 3.53 | s |

Table 2: ¹³C NMR Data of this compound (CD₃OD)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 78.9 |

| 3 | 76.8 |

| 4 | 38.9 |

| 5 | 55.6 |

| 6 | 19.2 |

| 7 | 34.5 |

| 8 | 36.8 |

| 9 | 49.8 |

| 10 | 41.2 |

| 11 | 123.4 |

| 12 | 136.2 |

| 13 | 42.1 |

| 14 | 28.9 |

| 15 | 31.2 |

| 16 | 78.1 |

| 17 | 55.4 |

| 18 | 173.2 |

| 19 | 22.1 |

| 20 | 29.8 |

| 21 | 16.5 |

| 22 | 16.8 |

| 23 | 20.1 |

| 16-OMe | 58.9 |

X-Ray Crystallography

To unequivocally determine the absolute stereochemistry of the tricyclic core, a derivative of this compound, compound 9 , was prepared and subjected to single-crystal X-ray diffraction analysis. The resulting ORTEP drawing confirmed the anti/syn/anti relative stereochemistry and established the absolute configuration as depicted in the structural diagrams.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the isolation and structural elucidation of this compound.

Fermentation and Isolation of this compound

-

Organism: Nocardia brasiliensis IFM 0406.

-

Fermentation: The actinomycete was cultured in a suitable broth medium and incubated under controlled conditions to produce this compound.

-

Extraction: The culture broth was harvested, and the supernatant was subjected to a series of chromatographic steps to isolate the crude extract.

-

Purification: The crude extract was further purified using multiple rounds of chromatography, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Structural Elucidation

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including COSY, HMQC, and HMBC, were crucial in establishing the planar structure and relative stereochemistry.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound.

-

-

Determination of Absolute Stereochemistry:

-

Chemical Derivatization: this compound was subjected to a series of chemical modifications to create a crystalline derivative suitable for X-ray analysis.

-

X-ray Crystallography: A single crystal of the derivative (compound 9 ) was mounted on a goniometer, and X-ray diffraction data were collected. The structure was solved and refined to provide the absolute stereochemistry of the molecule.

-

Mechanism of Action: A Signaling Pathway

This compound exerts its immunosuppressive effects through a mode of action distinct from that of other known immunosuppressants like cyclosporin A. It has been shown to target the amino acid transporter system L, leading to intracellular amino acid deprivation. This, in turn, activates the GCN2 kinase pathway, a key sensor of amino acid starvation, ultimately resulting in the inhibition of T-cell proliferation.

Unraveling the Immunosuppressive Properties of Brasilicardin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilicardin A, a natural diterpene glycoside isolated from the actinomycete Nocardia brasiliensis, has emerged as a potent immunosuppressive agent with a novel mechanism of action.[1][2][3] Unlike conventional immunosuppressants such as cyclosporin A and tacrolimus, this compound does not inhibit calcineurin or downstream IL-2 production.[4] Instead, its primary mode of action involves the inhibition of the system L amino acid transporter in T lymphocytes.[5] This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows. This document is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.

Mechanism of Action

The immunosuppressive activity of this compound is rooted in its ability to induce amino acid deprivation in T cells.[5] Activated T lymphocytes have high metabolic demands and require a significant influx of extracellular nutrients, including amino acids, to support their proliferation and effector functions.[5] this compound specifically targets and inhibits the system L amino acid transporter, which is responsible for the uptake of large neutral amino acids like leucine.[5][6]

This inhibition of amino acid transport leads to a cascade of downstream events:

-

Amino Acid Deprivation: By blocking system L, this compound effectively starves T cells of essential amino acids.[5]

-

GCN2/eIF2α Pathway Activation: The intracellular depletion of amino acids activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5]

-

Cell Cycle Arrest: The phosphorylation of eIF2α leads to a global inhibition of protein synthesis, which in turn causes the T cells to arrest in the G1 phase of the cell cycle.[5]

This unique mechanism of action distinguishes this compound from other clinically used immunosuppressants and suggests it may have a different and potentially more favorable side-effect profile.[7]

Quantitative Data

The potency of this compound as an immunosuppressant has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Immunosuppressive Activity

| Compound | Assay | IC50 Value | Source |

| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.057 µg/mL | [1][4] |

| This compound | Mouse Mixed Lymphocyte Reaction (MLR) | 0.07 µg/mL | [2] |

| Cyclosporin A | Mouse Mixed Lymphocyte Reaction (MLR) | 0.016 µg/mL | [2] |

| Ascomycin | Mouse Mixed Lymphocyte Reaction (MLR) | 0.04 µg/mL | [2] |

Table 2: In Vitro Cytotoxicity

This compound has demonstrated lower toxicity against various human cell lines compared to cyclosporin A.[1][4] While specific IC50 values for cytotoxicity are not detailed in the provided search results, the general consensus is a more favorable toxicity profile for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive properties of this compound.

Mouse Mixed Lymphocyte Reaction (MLR) Assay

This assay is a standard method for assessing the in vitro activity of immunosuppressive agents.

Objective: To measure the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Preparation:

-

Spleens are harvested from two different strains of mice (e.g., BALB/c and C57BL/6).

-

Single-cell suspensions of splenocytes are prepared.

-

Responder cells (e.g., from C57BL/6 mice) are cultured.

-

Stimulator cells (e.g., from BALB/c mice) are treated with mitomycin C to prevent their proliferation.

-

-

Co-culture:

-

Responder and stimulator cells are co-cultured in a 96-well plate at a defined ratio.

-

The cells are cultured in the presence of varying concentrations of this compound or a vehicle control.

-

-

Proliferation Assay:

-

After a set incubation period (typically 4-5 days), the proliferation of the responder T cells is measured. This is commonly done by adding a radiolabeled nucleotide (e.g., [3H]-thymidine) and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value, the concentration of the compound that inhibits T-cell proliferation by 50%, is calculated.

-

Cell Cycle Analysis

This experiment determines the effect of this compound on the progression of T cells through the cell cycle.

Objective: To identify the specific phase of the cell cycle at which this compound induces arrest.

Methodology:

-

Cell Culture:

-

A murine T-cell lymphocyte cell line, such as CTLL-2, is cultured.[5]

-

The cells are treated with this compound at a concentration known to inhibit proliferation (e.g., at its IC50).

-

-

Cell Staining:

-

After a suitable incubation period, the cells are harvested and fixed.

-

The cells are then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).

-

-

Flow Cytometry:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

-

-

Data Analysis:

-

The percentage of cells in each phase of the cell cycle is compared between the treated and untreated samples. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[5]

-

Amino Acid Uptake Assay

This assay directly measures the effect of this compound on the transport of amino acids into T cells.

Objective: To confirm that this compound inhibits the uptake of system L amino acid substrates.

Methodology:

-

Cell Preparation:

-

CTLL-2 cells are washed and resuspended in a buffer that is free of the amino acid to be tested.[5]

-

-

Inhibition:

-

The cells are pre-incubated with this compound or a vehicle control for a short period.

-

-

Uptake Measurement:

-

A radiolabeled amino acid that is a substrate for system L (e.g., [14C]-leucine) is added to the cell suspension.

-

The uptake of the radiolabeled amino acid is allowed to proceed for a defined time.

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification:

-

The amount of radioactivity inside the cells is measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of amino acid uptake in the presence of this compound is compared to the control to determine the extent of inhibition.[5]

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's immunosuppressive action.

Experimental Workflow: Mouse Mixed Lymphocyte Reaction (MLR)

Caption: Workflow for a mouse mixed lymphocyte reaction (MLR) assay.

Comparative Mechanism of Action

Caption: Comparison of this compound and Calcineurin Inhibitor mechanisms.

Conclusion and Future Directions

This compound represents a promising new class of immunosuppressants with a distinct mechanism of action centered on the inhibition of amino acid transport in T cells.[5] Its high potency, coupled with potentially lower cytotoxicity compared to existing drugs, makes it an attractive candidate for further development.[1][7] However, significant challenges remain, particularly in its production. The low yield from its natural producer and the complexity of its chemical synthesis have historically limited its availability.[1][6] Recent advances in the heterologous expression of its biosynthetic gene cluster and semi-synthetic approaches are paving the way for gram-scale production, which will be critical for preclinical and clinical evaluation.[6][8]

Future research should focus on a more detailed in vivo characterization of this compound's efficacy and safety profile in various models of autoimmune disease and organ transplantation. Further structure-activity relationship studies could also lead to the development of simplified, more easily synthesized analogs with retained or enhanced immunosuppressive activity.[9] The unique mechanism of this compound offers a valuable new tool for immunomodulation and holds the potential to improve the management of immune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardiabrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new terpenoid antibiotic from pathogenic Nocardia brasiliensis: fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural immunosuppressant, targets amino Acid transport system L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Engineering in Combination with Semi‐Synthesis Leads to a New Route for Gram‐Scale Production of the Immunosuppressive Natural Product Brasilicardin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple regulators control the biosynthesis of brasilicardin in Nocardia terpenica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Engineering in Combination with Semi-Synthesis Leads to a New Route for Gram-Scale Production of the Immunosuppressive Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a Complex Brasilicardin Analogue Utilizing a Cobalt-Catalyzed MHAT-Induced Radical Bicyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Brasilicardin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilicardin A, a novel tricyclic diterpenoid glycoside isolated from the actinomycete Nocardia brasiliensis, has garnered significant interest within the scientific community for its potent biological activities. While initially identified for its immunosuppressive properties, preliminary studies have revealed its cytotoxic potential against various cancer cell lines, suggesting a promising avenue for its development as an anticancer agent. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, detailing relevant experimental protocols, and exploring its potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of this compound

Initial cytotoxicity screenings have demonstrated that this compound exhibits inhibitory effects on the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |